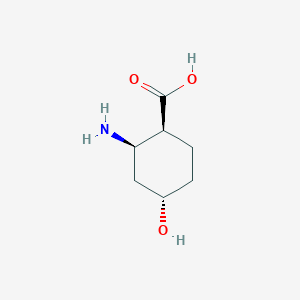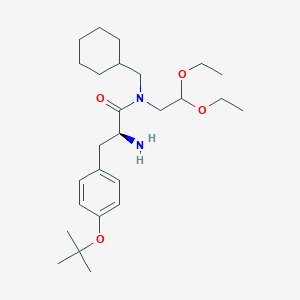![molecular formula C42H30O2 B13148398 4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan CAS No. 870119-37-2](/img/structure/B13148398.png)
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene core. The tert-butyl group is introduced to the anthracene moiety through a Friedel-Crafts alkylation reaction. The dibenzo[b,d]furan units are then attached via a series of coupling reactions, such as Suzuki or Sonogashira cross-coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
化学反応の分析
Types of Reactions
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .
科学的研究の応用
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .
類似化合物との比較
Similar Compounds
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene: Another anthracene derivative used in OLEDs with similar photophysical properties.
9,10-bis(2-phenyl-1,3,4-oxadiazole)anthracene: Known for its high thermal stability and efficiency in light-emitting applications.
Uniqueness
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan stands out due to its unique combination of the anthracene core and dibenzo[b,d]furan units, which provide enhanced stability and photophysical properties. This makes it particularly suitable for high-performance optoelectronic devices .
特性
CAS番号 |
870119-37-2 |
|---|---|
分子式 |
C42H30O2 |
分子量 |
566.7 g/mol |
IUPAC名 |
4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3 |
InChIキー |
SCMMJCPOKIIBHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)


![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)



![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


